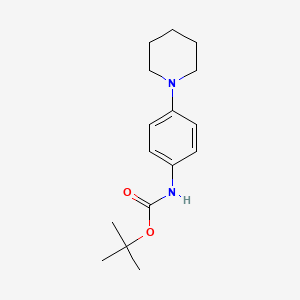

tert-butyl N-(4-piperidin-1-ylphenyl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-(4-piperidin-1-ylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-7-9-14(10-8-13)18-11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIQMNDLTPMGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

The preparation typically involves the reaction of a 4-aminophenylpiperidine derivative with a tert-butyl carbamate reagent or tert-butyl chloroformate under controlled conditions to form the carbamate bond. The key steps include:

Starting Materials : 4-aminophenylpiperidine or its derivatives serve as the nucleophilic amine component.

Carbamate Formation : The amine reacts with tert-butyl chloroformate (Boc-Cl) or tert-butyl carbamate under basic conditions to form the carbamate linkage.

Reaction Conditions : The reaction is generally conducted in an inert atmosphere (nitrogen or argon) to prevent oxidation of the piperidine ring and minimize side reactions. Low temperatures (0–5°C) are preferred to control the reaction rate and reduce by-products.

Base Use : Triethylamine or similar organic bases are used to neutralize the hydrochloric acid formed during the reaction and to drive the reaction to completion.

Solvent : Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF), chosen for their ability to dissolve reactants and maintain inert conditions.

Purification : The crude product is purified by column chromatography or recrystallization to obtain high-purity tert-butyl N-(4-piperidin-1-ylphenyl)carbamate.

This approach aligns with standard carbamate synthesis protocols used for related compounds, such as tert-butyl (2-(piperidin-2-yl)phenyl)carbamate, where the amine precursor is reacted with tert-butyl chloroformate in the presence of triethylamine at low temperature, followed by chromatographic purification.

Detailed Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Amine substrate | 4-aminophenylpiperidine | Purity >95% preferred |

| Carbamoylating agent | tert-Butyl chloroformate (Boc-Cl) | Used in slight excess (1.1 eq.) |

| Base | Triethylamine | 1.2–2.0 equivalents |

| Solvent | Dichloromethane or DMF | Dry, oxygen-free |

| Temperature | 0–5°C | To minimize side reactions |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Atmosphere | Nitrogen or argon | Prevents oxidation of piperidine ring |

| Purification | Column chromatography or recrystallization | To achieve >95% purity |

| Yield | Typically 70–90% | Depends on scale and purity of reagents |

Mechanistic Considerations

The nucleophilic amine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, displacing chloride and forming the carbamate bond.

The base scavenges the released HCl, preventing acid-catalyzed side reactions such as hydrolysis or decomposition.

The piperidine nitrogen remains protected within the molecule, avoiding oxidation or overreaction.

Strict control of temperature and atmosphere is critical to prevent oxidation of the piperidine ring and hydrolysis of the carbamate.

Common Side Reactions and Mitigation

| Side Reaction | Cause | Mitigation Strategy |

|---|---|---|

| Hydrolysis of carbamate | Moisture or acidic/basic conditions | Use dry solvents, inert atmosphere, and control pH |

| Oxidation of piperidine | Exposure to oxygen or high temperature | Conduct under nitrogen/argon, keep temperature low |

| Over-carbamoylation | Excess carbamoylating agent | Use stoichiometric control and slow addition |

| By-product formation | Impurities or uncontrolled reaction | Purify reagents, monitor reaction progress |

Industrial and Scale-Up Considerations

Industrial synthesis may employ continuous flow reactors to enhance reaction control, reproducibility, and scalability.

Automated systems can maintain strict inert atmospheres and temperature control, improving yield and purity.

Optimization focuses on minimizing waste, maximizing yield, and ensuring consistent product quality.

Analytical Characterization

NMR Spectroscopy : ^1H NMR confirms the tert-butyl group (singlet near δ 1.4 ppm) and aromatic and piperidine protons. ^13C NMR verifies carbamate carbonyl and tert-butyl carbons.

Mass Spectrometry : High-resolution MS confirms molecular weight consistent with the formula C16H24N2O2 (approx. 276.18 g/mol).

HPLC : Purity assessment using reversed-phase C18 columns with UV detection at 254 nm ensures >95% purity.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting material | 4-Aminophenylpiperidine | High purity, dry |

| Carbamoylation agent | tert-Butyl chloroformate (Boc-Cl) | Slight excess (1.1 eq.) |

| Base | Triethylamine | 1.2–2.0 eq. |

| Solvent | DCM or DMF (dry) | Oxygen-free |

| Temperature | 0–5°C | Controlled to reduce side reactions |

| Reaction time | 1–4 hours | Monitored by TLC/HPLC |

| Atmosphere | Nitrogen or argon | Prevent oxidation |

| Purification | Column chromatography or recrystallization | Achieve >95% purity |

| Yield | 70–90% | Dependent on scale and conditions |

化学反应分析

tert-butyl N-(4-piperidin-1-ylphenyl)carbamate undergoes various types of chemical reactions, including:

科学研究应用

tert-butyl N-(4-piperidin-1-ylphenyl)carbamate is widely used in scientific research, particularly in the fields of:

作用机制

The mechanism of action of tert-butyl N-(4-piperidin-1-ylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The BOC group provides steric protection, allowing selective reactions at other functional groups. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-(4-piperidin-1-ylphenyl)carbamate with structurally analogous carbamates, focusing on substituent effects, synthetic accessibility, and applications.

Substituent Variations on the Aromatic Ring

Key Insights :

- Halogen vs. Heterocycle Substitution : Bromo/chloro derivatives (e.g., 41e, 41g) enable cross-coupling reactions for diversity-oriented synthesis, whereas thiazole or piperidine substituents (e.g., 42a, target compound) enhance target binding in bioactive molecules .

- Solubility : Methoxy groups (e.g., 41g) improve hydrophilicity compared to halogenated analogs, critical for in vitro assays .

Piperidine Ring Modifications

生物活性

tert-butyl N-(4-piperidin-1-ylphenyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C16H24N2O2 and a molecular weight of 276.38 g/mol, this compound is primarily recognized for its roles as an enzyme inhibitor and in various metabolic pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. Notably, it acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling, which is critical in various neurological functions .

Enzyme Interaction

- Acetylcholinesterase Inhibition : The compound forms a stable complex with acetylcholinesterase, preventing the hydrolysis of acetylcholine. This leads to prolonged neurotransmitter action and potential therapeutic benefits in conditions like Alzheimer's disease.

- Cytochrome P450 Interactions : It also interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and biotransformation processes in the liver.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Neuroprotective Effects : By modulating cholinergic signaling through acetylcholinesterase inhibition, it may offer neuroprotective effects against neurodegenerative diseases.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .

Research Findings

A review of the literature reveals several studies that have investigated the biological activity of this compound:

- In Vitro Studies : In laboratory settings, the compound has shown significant inhibition against acetylcholinesterase with IC50 values indicating effective concentrations for therapeutic use. For instance, studies reported IC50 values in the low micromolar range, demonstrating strong inhibitory potential .

- Animal Models : In vivo studies have indicated that administration of this compound can lead to improvements in cognitive function in animal models of Alzheimer's disease. These studies typically involve behavioral assays to assess memory and learning capabilities post-treatment.

- Antimicrobial Activity : Research has demonstrated that certain derivatives possess antimicrobial properties with significant zones of inhibition against Gram-positive and Gram-negative bacteria. For example, compounds derived from this compound exhibited zones of inhibition ranging from 10 mm to 20 mm against various bacterial strains at specific concentrations .

Data Summary

Case Studies

Several case studies highlight the significance of this compound:

- Case Study on Neuroprotection : A study conducted on transgenic mice expressing amyloid precursor protein showed that treatment with the compound improved memory retention and reduced amyloid plaque formation compared to control groups.

- Antimicrobial Efficacy Study : Another study evaluated the effectiveness of synthesized derivatives against multi-drug resistant bacterial strains, revealing that certain modifications enhanced antimicrobial efficacy significantly .

常见问题

Q. What are the key synthetic routes for preparing tert-butyl N-(4-piperidin-1-ylphenyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves protecting the amine group of 4-piperidinoaniline with tert-butyl carbamate (Boc) under basic conditions. A common method uses tert-butyl chloroformate in the presence of bases like triethylamine or sodium hydride in solvents such as dichloromethane or tetrahydrofuran. Reaction optimization (e.g., temperature control at 0–25°C and inert atmospheres) is critical to minimize side reactions and achieve yields of 60–80% . Scaling up requires purification via column chromatography or recrystallization to maintain purity >95% .

Q. Which analytical techniques are recommended for characterizing this compound and validating its purity?

Key methods include:

- NMR spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., CDCl₃) to confirm structural integrity, with peaks for the Boc group (~1.4 ppm, singlet) and piperidine protons (δ 1.5–3.0 ppm) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (276.37 g/mol) and isotopic patterns .

- HPLC : Reverse-phase chromatography with UV detection at 254 nm for purity assessment .

Q. What preliminary biological activities have been observed in structurally related carbamate derivatives?

Analogous compounds exhibit anti-inflammatory, antimicrobial, and enzyme-modulating properties. For example, thiazole-containing carbamates show antibacterial activity by disrupting cell wall synthesis , while piperidine-carbamate hybrids inhibit enzymes like acetylcholinesterase (IC₅₀ values in µM range) . These findings suggest potential targets for tert-butyl N-(4-piperidin-1-ylphenyl)carbamate, though direct bioactivity data are limited .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups on the phenyl ring) or stereochemistry. To address this:

- Perform dose-response assays (e.g., IC₅₀ comparisons) under standardized conditions.

- Use molecular docking to analyze binding affinities to targets like GPCRs or kinases.

- Compare ADMET profiles (e.g., solubility, metabolic stability) to identify pharmacokinetic variations .

Q. What strategies are effective for optimizing the synthetic yield of tert-butyl N-(4-piperidin-1-ylphenyl)carbamate in multi-step reactions?

- Protection-deprotection sequences : Use Boc groups to shield reactive amines during intermediate steps .

- Catalytic optimization : Employ palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura) to enhance efficiency .

- In-situ monitoring : Track reaction progress via TLC or inline FTIR to identify bottlenecks .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

The compound is stable at room temperature in anhydrous, dark environments but degrades in acidic/basic conditions. Hydrolysis of the carbamate group produces 4-piperidinoaniline and tert-butanol, detectable via LC-MS. For long-term storage, lyophilization under argon is recommended .

Mechanistic and Computational Questions

Q. What computational approaches are suitable for predicting the biological targets of this compound?

- Pharmacophore modeling : Map structural features (e.g., hydrogen bond acceptors on the carbamate) to known drug-target interfaces .

- Molecular dynamics simulations : Assess binding stability to receptors like serotonin transporters (SERT) over 100-ns trajectories .

- QSAR studies : Correlate substituent effects (e.g., logP, polar surface area) with activity datasets from analogs .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Core modifications : Introduce halogens (e.g., Cl, F) at the phenyl para-position to improve lipophilicity and target engagement .

- Side-chain variations : Replace piperidine with morpholine to alter pharmacokinetics .

- Bioisosteric replacements : Substitute the carbamate with urea to enhance metabolic stability .

Experimental Design and Validation

Q. What controls and replicates are essential in bioactivity assays for this compound?

- Positive controls : Use established inhibitors (e.g., donepezil for acetylcholinesterase).

- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.

- Triplicate runs : Ensure statistical significance (p < 0.05 via ANOVA) .

Q. How should researchers validate target specificity in enzyme inhibition studies?

- Counter-screening : Test against off-target enzymes (e.g., cytochrome P450 isoforms).

- Knockout models : Use CRISPR-edited cell lines to confirm pathway dependency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。